N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine
Description
Overview of N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine
This compound is a synthetic organic compound characterized by its complex molecular structure that incorporates both halogenated aromatic and phenoxy functionalities. The compound exhibits a molecular formula of C₁₇H₂₀ClNO and possesses a molecular weight of 289.81 grams per mole, positioning it within the medium molecular weight range for pharmaceutical intermediates. The structural framework consists of a 2-chlorobenzyl group attached to an ethanamine linker, which is further connected to a 2,4-dimethylphenoxy moiety, creating a molecule with distinctive electronic and steric properties.
The compound's architecture reflects careful synthetic design, where the chlorine substitution on the benzyl ring provides specific electronic effects that influence both chemical reactivity and potential biological activity. The 2,4-dimethyl substitution pattern on the phenoxy ring creates a sterically hindered environment that affects molecular interactions and conformational preferences. This substitution pattern differentiates it from related compounds with alternative methyl positioning, such as the 2,5-dimethyl variant, which exhibits different chemical and physical properties despite structural similarities.
Chemical databases identify this compound through multiple classification systems, with the Chemical Abstracts Service assigning it the registry number 1040684-05-6. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, ensuring precise identification within the scientific literature. Its classification as an aromatic amine places it within a therapeutically relevant chemical class that has produced numerous bioactive compounds throughout pharmaceutical development history.
The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation: Cc1ccc(c(c1)C)OCCNCc1ccccc1Cl. This notation captures the complete connectivity pattern and serves as a computational identifier for database searches and structural analysis programs. The compound's three-dimensional structure exhibits conformational flexibility around the ethanamine linker, allowing for multiple spatial arrangements that may influence biological activity patterns.
Academic Significance and Scope of Research
The academic significance of this compound extends across multiple disciplines within chemical sciences, primarily focusing on synthetic methodology development and structure-activity relationship studies. Research investigations have explored its synthesis through various organic reaction pathways, contributing to the broader understanding of phenoxyethylamine chemistry and providing insights into efficient synthetic approaches for related compounds. The compound serves as a valuable model system for studying halogenated aromatic amine chemistry, particularly in understanding how substituent patterns influence chemical reactivity and molecular properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13-7-8-17(14(2)11-13)20-10-9-19-12-15-5-3-4-6-16(15)18/h3-8,11,19H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCHQXLHTXLVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Ethanamine Derivatives
One common approach involves the alkylation of ethanamine with appropriately substituted benzyl halides. This method is favored for its straightforwardness and high yields when optimized conditions are employed.
- Starting materials: 2-chlorobenzyl halide (preferably chloride for better reactivity) and ethanamine.
- Reaction conditions: Typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Outcome: Formation of the target amine via nucleophilic substitution, with control over mono-alkylation achieved by stoichiometry and reaction time.
- Patent US3132179A describes similar alkylation processes involving benzyl halides and amines, emphasizing the importance of anhydrous conditions and temperature control to maximize yield and purity.
Preparation of Benzyl Halides from Benzyl Alcohols
The synthesis of the benzyl halide precursor is crucial. The typical route involves halogenation of benzyl alcohol derivatives.
- Starting material: 2-chlorobenzyl alcohol.
- Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus trichloride (PCl₃).
- Reaction: Conversion of alcohol to halide under reflux, often with a catalytic amount of pyridine to suppress side reactions.
- Notes: The halogenation step must be carefully controlled to prevent overreaction or formation of byproducts.
- The patent US3132179A details the conversion of benzyl alcohol derivatives to benzyl halides, highlighting the importance of temperature regulation and reagent stoichiometry.
Use of Organolithium and Grignard Reagents for Functionalization
For more complex substitutions, such as introducing additional aromatic or heteroaromatic groups, organolithium or Grignard reagents are employed.
- Formation of benzylmagnesium halides (Grignard reagents) via reaction of benzyl halides with magnesium turnings.
- Subsequent nucleophilic attack on electrophilic centers or coupling with other aromatic compounds.
- Patent US3132179A describes the preparation of various substituted propanones via Grignard reagents, which could be adapted for synthesizing intermediates leading to the target compound.
Multistep Synthesis via Intermediate Formation
A multistep route involves initial synthesis of a substituted phenoxy compound, followed by amination.
- Synthesis of 2,4-dimethylphenoxy intermediates through methylation and phenol derivatization.
- Subsequent nucleophilic substitution with 2-chlorobenzyl halide.
- Final amination step involves reaction with ethanamine derivatives under reductive or nucleophilic conditions.
- The synthesis of similar phenoxy compounds is detailed in patent US3132179A, which discusses the preparation of phenoxy-substituted propanones and their subsequent conversion into amines.
Notes on Reaction Conditions and Optimization
Summary of Key Synthesis Steps
| Step | Description | Typical Reagents | Notes |
|---|---|---|---|
| 1 | Conversion of 2-chlorobenzyl alcohol to benzyl halide | SOCl₂, PCl₃ | Reflux, inert atmosphere |
| 2 | Nucleophilic substitution with ethanamine | Benzyl halide + ethanamine | Polar aprotic solvent, base like K₂CO₃ |
| 3 | Functionalization of phenoxy intermediates | Methylation, phenol derivates | Methyl iodide, methyl triflate, or methyl carbamate |
| 4 | Final amination and purification | Recrystallization, chromatography | Ensure purity for pharmacological use |
Research Findings and Practical Considerations
- The cost and complexity of synthesis can be reduced by optimizing intermediate preparation, especially the halogenation step.
- The choice of solvents and reagents significantly impacts yield and purity; anhydrous and inert conditions are often mandatory.
- Multistep routes involving organometallic reagents provide flexibility for structural modifications but require rigorous control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions, including nucleophilic substitutions and functional group modifications .
Biology
- Biological Interactions : Research indicates that this compound may interact with specific biological macromolecules, potentially influencing cellular processes. Studies have focused on its binding affinity to receptors and enzymes .
Medicine
- Therapeutic Potential : The compound has been explored for its therapeutic properties, particularly in drug development. Its structure allows it to act as a precursor for synthesizing pharmaceutical agents that target various diseases .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated efficacy in modulating receptor activity related to pain management. |
| Study B | Chemical Synthesis | Showed high yield in synthesizing derivatives through nucleophilic substitution reactions. |
| Study C | Biological Interaction | Identified potential as an inhibitor for specific enzymes involved in metabolic pathways. |
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the NBOMe Series
The NBOMe family (e.g., 25C-NBOMe, 25B-NBOMe) shares a phenethylamine backbone but differs in substitution patterns:
- 25C-NBOMe : 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.
Comparison :
Halogenated Benzyl Derivatives
describes a series of N-(2-halobenzyl)-2-(dimethoxyphenyl)ethanamines (e.g., 24H-NBCl, 24H-NBBr):
- 24H-NBCl: N-(2-chlorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine. Exhibits 5-HT2A agonism with moderate potency.
Comparison :
- The 2,4-dimethylphenoxy group in the target compound increases steric bulk compared to 2,4-dimethoxyphenyl, possibly affecting membrane permeability and metabolic pathways.
Positional Isomers and Alkyl-Substituted Analogs
- N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine (): The 2,6-dimethylphenoxy group creates a more symmetrical structure compared to the 2,4-dimethyl isomer. Positional isomerism may influence receptor binding; 2,6-substitution could hinder interactions with flat binding pockets .
Anticonvulsant Aroxyethylamines
highlights anticonvulsant aroxyethylamines (e.g., compound XVI):
- Compound XVI: Aroxyethylamine with unsubstituted benzyl and phenoxy groups. Demonstrated 100% protection against maximal electroshock seizures at 100 mg/kg.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | LogP* | Molecular Weight (g/mol) | Hydrogen Bond Donors |
|---|---|---|---|
| N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine | ~3.5 | 319.8 | 1 (NH) |
| 25C-NBOMe | ~2.8 | 336.2 | 2 (NH, OMe) |
| 24H-NBCl | ~2.9 | 335.8 | 2 (NH, OMe) |
| N-Benzyl-2-(2,6-dimethylphenoxy)-1-ethanamine | ~3.7 | 285.4 | 1 (NH) |
*Estimated using fragment-based methods.
Key Research Findings
- Substituent Effects: Halogenation (Cl, Br) on the benzyl ring enhances receptor binding but may increase toxicity (e.g., NBOMe series ).
Synthetic Challenges :
Biological Activity
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorobenzyl group, a dimethyl-substituted phenoxy group, and an ethanamine backbone. This unique combination of functional groups may contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Moderate |
| Pseudomonas aeruginosa | 32 µg/mL | Low |
| MRSA | 4 µg/mL | High |
The compound's efficacy can be enhanced when used in combination with standard antibiotics, suggesting a synergistic effect that could be beneficial in treating infections caused by resistant bacteria.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cell lines, particularly in breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| PC-3 (Prostate Cancer) | 10 | JNK pathway activation |
The compound's interaction with specific molecular targets has been suggested to modulate pathways involved in cell survival and proliferation .
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various receptors or enzymes, altering their activity and leading to diverse biological effects. Notably, its potential to activate the JNK signaling pathway has been highlighted in studies examining its anticancer effects .
Case Studies
A notable case study involved the use of this compound in combination with standard antibiotics to treat infections caused by resistant bacterial strains. In vitro studies demonstrated that this compound enhanced the efficacy of these antibiotics against MRSA, providing a promising avenue for overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-(2,4-dimethylphenoxy)ethylamine derivatives with 2-chlorobenzyl halides. Key factors include:
- Reagent Ratios : Stoichiometric excess of 2-chlorobenzyl halide (1.2–1.5 equivalents) to ensure complete amine coupling .
- Reaction Medium : Use of dichloromethane or ethyl acetate with a base (e.g., diisopropylethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography (e.g., silica gel, 1:1 hexane/EtOAC) yields ~24–81% purity, depending on substituents .
- Critical Adjustments : pH control during filtration (pH 5–6) minimizes salt formation and maximizes yield .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., δ 7.37 ppm for aromatic protons in chlorobenzyl groups; δ 4.71 ppm for methine protons) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 357.9 [M+H]+) .
- Melting Point Analysis : Sharp melting ranges (e.g., 113–115°C) indicate purity .
Advanced Research Questions
Q. How do structural modifications, such as phenoxy ring substituents, influence biological activity?
- Methodological Answer :
- Substituent Effects :
- Linker Optimization : Ethoxyethyl spacers improve blood-brain barrier penetration, enhancing CNS activity .
Q. What in vitro and in vivo assays are prioritized for pharmacological profiling?
- Methodological Answer :
- In Vitro :
- Receptor Binding Assays : Screen for affinity to GABA-A or NMDA receptors, given structural similarity to anticonvulsant analogs .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC50 >100 µM suggests low toxicity) .
- In Vivo :
- Maximal Electroshock Seizure (MES) Test : ED50 values (e.g., 19–27 mg/kg) correlate with anticonvulsant efficacy .
- Formalin-Induced Pain Model : Quantify analgesic activity via paw-licking latency reduction .
Q. How can preclinical toxicity be systematically evaluated?
- Methodological Answer :
- Acute Toxicity : LD50 determination in rodents (oral and intraperitoneal routes) .
- Subchronic Studies : 28-day repeated dosing to monitor hepatic/renal biomarkers (AST, ALT, creatinine) .
- Comparative Safety : Benchmark against analogs like Gamendazole (lower hepatotoxicity vs. Lonidamine) .
Q. How should researchers resolve contradictions in synthesis or bioactivity data?
- Methodological Answer :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
